molecular formula C7H5FINO3 B2699079 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene CAS No. 2140306-06-3

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene

Cat. No.: B2699079
CAS No.: 2140306-06-3
M. Wt: 297.024
InChI Key: GHDGXGAUJBEAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 and a molecular weight of 297.02 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and development within the fields of organic chemistry and material science.

Preparation Methods

The synthesis of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route starts with the nitration of 4-methoxy-1-nitrobenzene, followed by halogenation to introduce the fluorine and iodine atoms . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the halogens can participate in substitution reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene can be compared with similar compounds such as:

Properties

IUPAC Name

2-fluoro-1-iodo-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGXGAUJBEAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.